molecular formula C7H5IN4S B13671083 1-(2-Iodophenyl)-1H-tetrazole-5-thiol CAS No. 139059-03-3

1-(2-Iodophenyl)-1H-tetrazole-5-thiol

Cat. No.: B13671083
CAS No.: 139059-03-3
M. Wt: 304.11 g/mol
InChI Key: WFIHWTQSAZFQCN-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound that features a tetrazole ring substituted with a thiol group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 2-iodoaniline with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Iodophenyl)-1H-tetrazole-5-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the tetrazole ring can interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    1-(2-Iodophenyl)-1H-tetrazole: Lacks the thiol group, which may affect its reactivity and biological activity.

    1-(2-Bromophenyl)-1H-tetrazole-5-thiol: Similar structure but with a bromine atom instead of iodine, which can influence its chemical properties and reactivity.

    1-(2-Iodophenyl)-1H-tetrazole-5-methanol:

Uniqueness: 1-(2-Iodophenyl)-1H-tetrazole-5-thiol is unique due to the presence of both the iodophenyl and thiol groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

139059-03-3

Molecular Formula

C7H5IN4S

Molecular Weight

304.11 g/mol

IUPAC Name

1-(2-iodophenyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C7H5IN4S/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)

InChI Key

WFIHWTQSAZFQCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=S)N=NN2)I

Origin of Product

United States

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